molecular formula C21H20N4OS B2594496 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448053-81-3

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2594496
CAS No.: 1448053-81-3
M. Wt: 376.48
InChI Key: KVBTVZGLFURPFN-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic heterocyclic compound designed for research applications. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a 1H-benzo[d]imidazole group and a 4-methyl-2-(o-tolyl)thiazole moiety, linked by an acetamide bridge. These structural components are frequently investigated for their potential to interact with various biological targets. The benzimidazole core is a well-studied pharmacophore known for its diverse biological activities. Compounds featuring this structure have been reported in scientific literature to exhibit anticancer properties by targeting enzymes such as human topoisomerase I (Hu Topo I) . Furthermore, benzimidazole derivatives are recognized for their ability to bind to the minor groove of DNA , particularly AT-rich sequences, which can interfere with DNA-dependent enzymatic processes and cell proliferation . The thiazole ring is another significant heterocycle commonly found in molecules with substantial research value. Notably, thiazole-containing compounds have been identified as potent and selective inhibitors of protein kinases, including casein kinase 1 delta (CK1δ) and CK1ε , which are implicated in cell cycle progression and Wnt signaling pathways . The specific substitution pattern on the thiazole ring in this compound may influence its binding affinity and selectivity in biochemical assays. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-7-3-4-8-16(14)21-24-15(2)19(27-21)11-22-20(26)12-25-13-23-17-9-5-6-10-18(17)25/h3-10,13H,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTVZGLFURPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of the Benzimidazole and Thiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and thiazole rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The thiazole ring can interact with cellular membranes, disrupting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogues with Modified Thiazole Substituents
  • Compound 9c () : Replaces the o-tolyl group with a 4-bromophenyl thiazole. The bromine atom increases molecular weight (MW: 543.2 vs. target compound’s ~450) and may enhance halogen bonding but reduces solubility (logP: 4.1 vs. 3.8) .
  • N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide () : Fluorine substituents improve metabolic stability but reduce thiazole ring reactivity compared to methyl and o-tolyl groups .

Table 1: Substituent Effects on Thiazole Moieties

Compound Thiazole Substituent MW logP Key Functional Impact
Target Compound 4-methyl-2-(o-tolyl) ~450 3.8 Steric hindrance, enhanced selectivity
9c (4-bromophenyl) 4-bromo 543.2 4.1 Halogen bonding, reduced solubility
PA21A050 () Trifluoromethyl 492.4 4.3 Electron-withdrawing, antimalarial
Benzimidazole Derivatives with Varied Linkers
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1, ) : Replaces the acetamide bridge with a thioacetamido group. The sulfur atom increases polar surface area (PSA: 120 Ų vs. 95 Ų) but reduces membrane permeability .
  • 5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (): A thiadiazole linker instead of thiazole.

Table 2: Linker Modifications and Pharmacokinetic Properties

Compound Linker Type PSA (Ų) Bioavailability (%) Key Application
Target Compound Acetamide-thiazole 95 65 (predicted) Antimicrobial (hypothesized)
W1 () Thioacetamido 120 45 Anticancer
Compound 4 () Ethyl-thiadiazole 105 50 Enzyme inhibition

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic derivative that combines elements from benzimidazole and thiazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{S}

This structure features a benzimidazole moiety linked to a thiazole derivative, which is expected to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated related benzimidazole derivatives against several cancer cell lines, including A549 (lung), HCT116 (colon), and HepG2 (liver) cells. The results demonstrated that certain derivatives exhibited IC50 values ranging from 4 to 17 μM, indicating potent antitumor activity compared to standard chemotherapeutics like 5-FU and SU11248 .

CompoundCell LineIC50 (μM)Comparison
5aA5494Superior to 5-FU
5dHCT11617Comparable to SU11248

Antimicrobial Activity

The antimicrobial potential of compounds with similar structures has also been explored. Research indicates that thiazole derivatives can significantly decrease the viability of pathogenic bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study focusing on thiazole derivatives reported that specific compounds showed high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) less than 10 µg/mL. This suggests that the incorporation of thiazole into the benzimidazole framework could enhance antimicrobial efficacy .

MicroorganismMIC (µg/mL)
Staphylococcus aureus<1
Candida albicans<10

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell division and apoptosis, particularly in cancer cells.

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